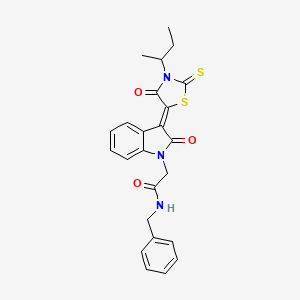

(Z)-N-benzyl-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-3-15(2)27-23(30)21(32-24(27)31)20-17-11-7-8-12-18(17)26(22(20)29)14-19(28)25-13-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,25,28)/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTKJSEYKRMU-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-benzyl-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone moiety and an indolinone derivative, which are known for their diverse biological properties. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to (Z)-N-benzyl-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide. For instance, derivatives with similar thiazolidinone frameworks have shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.2 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of proliferation |

These findings suggest that modifications in the chemical structure can lead to enhanced anticancer properties.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as carbonic anhydrases and acetylcholinesterase .

- Induction of Apoptosis : Studies indicate that compounds with a thiazolidinone core can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase, leading to reduced cellular proliferation .

Antimicrobial Activity

In addition to anticancer properties, (Z)-N-benzyl-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Fungicidal |

These results indicate that the compound could serve as a template for developing new antimicrobial agents.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines revealed that derivatives similar to (Z)-N-benzyl-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide exhibited IC50 values ranging from 8 to 15 µM against different types of cancer cells .

- Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with related compounds, suggesting a promising avenue for further research into this compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications in the Thiazolidinone Core

Alkyl Substituents

N-Benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide ():

- 2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide (): Features an isobutyl side chain on the acetamide group instead of benzyl.

Aromatic Substituents

Modifications in the Indolinone Moiety

- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Substitutes the sec-butyl-thiazolidinone with a 4-bromobenzyl-indolinone. The quinolinyl group enhances aromatic stacking, reflected in higher activity (IC50 = 5.411 µM) compared to simpler acetamides .

2-[(3Z)-3-(3-Butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide ():

Side Chain Variations in Acetamide

- Reported activity (6.554 µM) suggests moderate potency compared to non-fluorinated analogs .

Key Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.